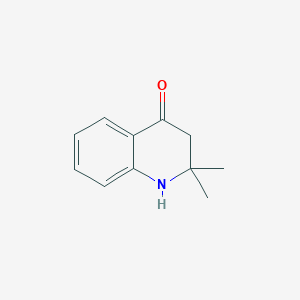

2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one

Beschreibung

Significance of the Dihydroquinolinone Scaffold in Medicinal Chemistry Research

The significance of the dihydroquinolinone scaffold lies in its proven track record as a core component of numerous biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. This structural characteristic is crucial for designing potent and selective therapeutic agents.

Researchers have successfully synthesized and evaluated a multitude of dihydroquinolinone derivatives, demonstrating their potential in various therapeutic areas. For instance, certain derivatives have shown promising activity as cytotoxic agents against cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs. researchgate.netnih.gov

Overview of Quinolone Derivatives in Drug Discovery and Development

Quinolone derivatives have a rich history in drug discovery and development, most notably as antibacterial agents. The first generation of quinolones was characterized by a narrow spectrum of activity. However, subsequent generations, particularly the fluoroquinolones, have demonstrated broad-spectrum antibacterial efficacy and have become indispensable in treating a wide range of bacterial infections.

Beyond their antibacterial applications, the chemical scaffold of quinolones has been extensively explored for other therapeutic purposes. This has led to the discovery of quinolone derivatives with antiviral, antifungal, and anticancer properties. nih.gov The adaptability of the quinolone core structure continues to make it an attractive starting point for the design of new therapeutic agents.

Historical Context of Quinolone Synthesis and Derivative Exploration

The journey of quinolones in medicinal chemistry began with the discovery of nalidixic acid in the early 1960s, a byproduct of chloroquine (B1663885) synthesis. While its clinical use was limited, it laid the foundation for the development of a vast class of antibacterial agents. The subsequent introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone nucleus led to the development of the highly successful fluoroquinolone antibiotics.

The synthesis of the core 2,3-dihydroquinolin-4(1H)-one structure can be achieved through various methods. One notable approach involves a Sonogashira coupling of a substituted ortho-aniline under aqueous conditions using palladium catalysis, followed by an acid-mediated cyclization. researchgate.netresearchgate.net Other synthetic routes have also been explored, starting from precursors like 3,3-dimethylacrylic acid or 2,2-dimethyl-1,2,3,4-tetrahydroquinolines. semanticscholar.org

Research Findings on 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one Derivatives

Recent research has focused on utilizing This compound as a building block for more complex molecules with potential therapeutic applications. One such study involved the synthesis of a series of novel chalcones incorporating this quinolinone framework. researchgate.net

These chalcone (B49325) derivatives were screened for their cytotoxic activity against human gastric carcinoma (NCI-N87) and colorectal adenocarcinoma (DLD-1) cell lines. The results indicated that several of these compounds exhibited cytotoxic activity in the low micromolar range, suggesting their potential as anticancer agents. researchgate.net

Below is a data table summarizing the cytotoxic activity of selected this compound based chalcones.

| Compound | DLD-1 IC₅₀ (µM) | NCI-N87 IC₅₀ (µM) |

|---|---|---|

| 13a | 2.5 | 4.8 |

| 13b | 4.1 | 5.2 |

| 13c | 3.8 | 6.5 |

| 13d | 7.2 | 9.1 |

| 13e | 1.9 | 3.5 |

| 13f | 2.8 | 4.2 |

| 13g | 5.3 | 7.8 |

| 13h | 3.1 | 5.9 |

| 13i | 1.5 | 2.9 |

| 13j | 6.8 | 8.4 |

| 13k | 4.5 | 6.1 |

| 13l | 2.2 | 3.9 |

| 13m | 8.1 | 10.3 |

Data sourced from a study on novel chalcones incorporating the this compound framework. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-1,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVLKDAXCNBLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349195 | |

| Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132588-91-1 | |

| Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

General Reactivity Profiles of Dihydroquinolinone Derivatives

The 2,3-dihydroquinolin-4(1H)-one framework is a versatile precursor in organic synthesis, primarily due to the presence of a reactive methylene group at the C3 position, an enamine-like nitrogen atom, and a carbonyl group. The reactivity of these derivatives is influenced by the nature of substituents on both the aromatic ring and the heterocyclic portion of the molecule.

The nitrogen atom can partake in nucleophilic reactions, while the adjacent carbonyl group activates the C3 methylene protons, making them susceptible to deprotonation and subsequent reactions with electrophiles. The aromatic ring can undergo typical electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is often achieved through the acid- or base-catalyzed intramolecular cyclization of 2'-aminochalcones researchgate.net. This cyclization, a key reaction in their formation, highlights the inherent reactivity of the precursor molecule leading to the stable heterocyclic system. Various catalysts, including corrosive reagents like orthophosphoric acid and acetic acid, have been traditionally used, though milder and more efficient methods are continuously being developed researchgate.net.

Intramolecular Heterocyclization Pathways

While the formation of the dihydroquinolinone ring itself is a prime example of intramolecular heterocyclization, the pre-formed scaffold can also participate in further intramolecular cyclization reactions, particularly when appropriately substituted. For instance, derivatives with reactive functional groups on the N1-substituent or on a substituent at the C3 position can undergo ring-closure reactions to form more complex polycyclic systems.

Domino reactions, also known as tandem or cascade reactions, provide an efficient strategy for synthesizing complex molecules from simple starting materials in a single operation nih.gov. These reactions often involve an intramolecular cyclization step. For example, a multi-catalytic approach for the synthesis of 3-substituted 2,3-dihydro-4(1H)-quinolinones involves a Pd-catalyzed N-alkylation followed by an intramolecular thiazolium salt-catalyzed Stetter reaction nih.govmdpi.com. In this sequence, the aldehyde and the Michael acceptor within the same molecule react to form the heterocyclic ring nih.govmdpi.com.

Another pathway involves a domino hydrolysis-cyclization of acetamidochalcones to yield 2,3-dihydro-4(1H)-quinolinones nih.govmdpi.com. Furthermore, a Fries-like rearrangement of N-arylazetidin-2-ones, promoted by triflic acid, can also lead to the formation of the 2,3-dihydro-4(1H)-quinolinone skeleton mdpi.com.

Oxidative Transformations

The dihydroquinolinone ring system is susceptible to a variety of oxidative transformations, which can lead to the formation of quinolinones, introduce new functional groups, or facilitate the construction of new rings.

PIFA-Catalyzed Oxidative Reactions

Phenyliodine bis(trifluoroacetate) (PIFA) is a powerful hypervalent iodine(III) reagent capable of mediating a range of oxidative transformations. In the context of nitrogen-containing heterocycles, PIFA can initiate oxidative cyclization reactions.

A notable example, although on the related quinazolinone scaffold, is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones mdpi.commdpi.com. This reaction proceeds with high regioselectivity to form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones mdpi.commdpi.com. The proposed mechanism for this transformation involves two potential pathways. The first pathway suggests the formation of a nitrenium cation under the action of PIFA, which then undergoes an electrophilic attack on the double bond to form an aziridinium cation. This is followed by a selective ring opening by a trifluoroacetate anion . The second proposed pathway involves the initial reaction of PIFA with the double bond to form a carbocation, which is then attacked by the nitrogen atom of the quinazolinone ring .

These studies suggest that a similar PIFA-mediated intramolecular cyclization could be envisioned for 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one derivatives bearing a suitably positioned unsaturated side chain.

Dehydrogenation Processes

Dehydrogenation of the dihydroquinolinone ring is a common transformation that leads to the corresponding aromatic quinolin-4(1H)-one. This aromatization can be achieved using a variety of oxidizing agents. The reaction involves the removal of two hydrogen atoms from the C2 and C3 positions of the heterocyclic ring.

Various oxidizing agents can be employed for this purpose. While specific examples for this compound are not extensively documented, the dehydrogenation of related tetrahydroquinolines to quinolines is a well-established process. For instance, the aerobic dehydrogenation of tetrahydroquinolines can be achieved using an o-quinone-based catalyst system in combination with a Co(salophen) cocatalyst under ambient conditions acs.org.

The mechanism of dehydrogenation often involves the initial formation of an intermediate that facilitates the removal of hydrogen. For example, in the dehydrogenation of 1,2,3,4-tetrahydroquinoline, a proposed mechanism involves the activation of N-H and C-H bonds on a catalyst surface, leading to the liberation of hydrogen gas and the formation of a dihydroquinoline intermediate, which then undergoes further dehydrogenation to the fully aromatic quinoline researchgate.net. The presence of an N-H bond is often crucial for the reaction to proceed, as it can participate in the initial steps of the dehydrogenation process researchgate.net.

The following table summarizes various oxidizing agents and conditions used for the dehydrogenation of related N-heterocycles.

| Oxidizing Agent/Catalyst | Conditions | Product | Reference |

| O₂ / o-quinone catalyst / Co(salophen) | Ambient air, room temperature | Quinoline | acs.org |

| Pd₃Au₁/CNT | Heat | Quinoline | researchgate.net |

| Various oxidizing agents | Varied | Quinazolin-4(3H)-one | nih.gov |

Oxidation of Methylene to Carbonyl Groups

The methylene group at the C3 position of the dihydroquinolinone ring is activated by the adjacent carbonyl group and the nitrogen atom, making it a potential site for oxidation. Oxidation of this C3-methylene group to a carbonyl group would lead to the formation of a quinoline-2,4-dione derivative.

Furthermore, the synthesis of quinoline-2,4-diones has been achieved through various synthetic routes, often involving the cyclization of N-substituted anthranilic acid derivatives or the oxidation of related quinoline precursors. For example, Dieckmann condensation of a diester derived from methyl anthranilate, followed by oxidation, yields a quinolin-4-one, which can be a precursor to the dione system mdpi.com. This suggests that the dihydroquinolinone scaffold could be a viable intermediate for the synthesis of quinoline-2,4-diones through an oxidative process.

Oxidative C-C Bond Processes

Oxidative C-C bond forming reactions, often referred to as oxidative coupling, represent a powerful tool in organic synthesis for the construction of complex molecules. These reactions typically involve the formation of a carbon-carbon bond between two C-H bonds under oxidative conditions.

In the context of dihydroquinolinone derivatives, oxidative C-H functionalization can occur at various positions, including the aromatic ring and the heterocyclic core. For instance, the direct oxidative C-N coupling of tetrahydroquinolines with azoles has been achieved electrochemically, yielding dihydroquinoline derivatives rsc.org. This indicates the susceptibility of the dihydroquinoline scaffold to oxidative C-H functionalization.

Furthermore, oxidative C-H/C-H coupling reactions have been employed for the synthesis of arylquinones from quinones or hydroquinones and electron-rich arenes researchgate.net. This type of transformation could potentially be applied to dihydroquinolinones, allowing for the introduction of aryl or other carbon-based substituents onto the aromatic ring or the heterocyclic portion of the molecule. The mechanism of such reactions often involves the generation of a radical or a cationic intermediate that then reacts with the coupling partner.

While specific examples of oxidative C-C bond formation directly on the this compound are limited, the reactivity of the broader class of quinolines and related heterocycles in such transformations suggests that this would be a feasible area for further investigation.

Reductive Lactamization

The term "reductive lactamization" typically refers to the formation of a lactam ring from a precursor, often involving the reduction of a nitro group followed by cyclization. However, this compound is already a lactam. Therefore, reactions under this category would involve the reduction of the existing lactam ring or other parts of the molecule.

The carbonyl group of the lactam is generally resistant to reduction but can be reduced under forcing conditions using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the corresponding 2,2-dimethyl-1,2,3,4-tetrahydroquinoline. While specific studies on the 2,2-dimethyl derivative are not prevalent, the reduction of the lactam carbonyl is a known transformation for this class of compounds.

Alternatively, the aromatic portion of the quinolinone system can undergo reduction. Catalytic hydrogenation can reduce the benzene ring, though this often requires harsh conditions. A more common transformation is the tandem reduction of a quinoline to a tetrahydroquinoline, which can then be further functionalized. acs.org For instance, a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation has been demonstrated using a boronic acid catalyst and a Hantzsch ester. acs.org This highlights the possibility of targeting the aromatic system for reduction while potentially leaving the lactam intact or subsequently reducing it. Reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds, typically involves the reaction of a ketone or aldehyde with an amine. nih.govorganic-chemistry.org The carbonyl group in the quinolinone could potentially undergo a reductive amination-type reaction, leading to the introduction of an amino group at the C4 position, although this would require activation of the lactam carbonyl.

N-Alkylation and N-Methylation Reactions

The nitrogen atom of the lactam in this compound is a nucleophilic center and can readily participate in alkylation and methylation reactions. These reactions are crucial for synthesizing derivatives with modified biological activities and physicochemical properties.

N-Alkylation: The introduction of various alkyl groups onto the nitrogen atom can be achieved using several synthetic methodologies. A common approach involves deprotonation of the N-H bond with a suitable base (e.g., sodium hydride) to form an amide anion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is critical to avoid competing O-alkylation, where the enolate of the lactam reacts. Domino reactions, such as a Michael-SNAr approach, have been developed for the straightforward preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones. nih.govmdpi.com

N-Methylation: Methylation is a specific form of alkylation that can be accomplished using various methylating agents. Classic reagents like methyl iodide and dimethyl sulfate are effective, typically in the presence of a base. e3s-conferences.orggoogle.com The regioselectivity of methylation (N- vs. O-methylation) can be influenced by the "hardness" or "softness" of the methylating agent and the solvent polarity. e3s-conferences.orgoajournals.net For instance, "hard" methylating agents tend to favor reaction at the harder oxygen atom of the enolate, while "softer" reagents like methyl iodide favor reaction at the softer nitrogen atom. e3s-conferences.org

More contemporary and greener methods for N-methylation have also been developed. The use of dimethyl carbonate (DMC), catalyzed by bases like DBU or DABCO, serves as an environmentally friendly alternative to traditional methylating agents. st-andrews.ac.uk Another approach involves using dimethyl sulfoxide (DMSO) in the presence of formic acid as a novel, catalyst-free method for amine methylation.

The table below summarizes various conditions reported for the N-alkylation and N-methylation of related quinolinone and heterocyclic systems.

| Reaction Type | Reagent(s) | Catalyst/Base | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Sodium Hydride (NaH) | Classic method; potential for O-alkylation. |

| N-Alkylation | Primary Amines | Domino Michael-SNAr | Efficient synthesis of N-alkyl derivatives from propen-1-one precursors. nih.govmdpi.com |

| N-Methylation | Methyl Iodide (CH₃I) | Triethylamine, NaH | "Soft" methylating agent, generally favors N-methylation. e3s-conferences.orgnih.gov |

| N-Methylation | Dimethyl Sulfate ((CH₃)₂SO₄) | Various Bases | "Hard" methylating agent, can increase proportion of O-methylation. e3s-conferences.org |

| N-Methylation | Dimethyl Carbonate (DMC) | DABCO, DBU | Environmentally friendly ("green") methylating agent. st-andrews.ac.uk |

Photo-Induced Cyclization Mechanisms

While specific photo-induced cyclizations originating from this compound are not extensively documented, the broader class of dihydroquinolinones and related N-aryl amides are known to undergo photochemical transformations. mdpi.com These reactions often proceed through radical-initiated pathways.

For example, the photochemical cyclization of α,β-unsaturated N-arylamides is a known strategy for synthesizing dihydroquinolin-2(1H)-ones. mdpi.com This suggests that the dihydroquinolin-4(1H)-one scaffold could potentially be involved in similar photo-induced radical cyclizations if appropriate unsaturated moieties are present in the molecule, for instance, at the N1 or C3 positions. Such reactions could be initiated by photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that subsequently cyclize.

Another plausible mechanism involves photo-induced C(sp³)–H functionalization. In related systems, light can induce the formation of radical species that can abstract a hydrogen atom from a C-H bond, leading to a cascade of reactions that can form new rings. While the gem-dimethyl group at C2 is relatively robust, the C3 methylene protons could be susceptible to such reactions under specific photochemical conditions.

Influence of Electronic and Steric Factors on Reactivity

The chemical behavior of this compound is significantly modulated by electronic and steric effects.

Electronic Factors: The reactivity of the quinolinone ring is a balance between the electron-donating effect of the nitrogen atom and the electron-withdrawing effect of the carbonyl group. Substituents on the aromatic ring can further tune this electronic balance.

Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or alkyl chains on the benzene ring increase the electron density of the aromatic system. This enhances the nucleophilicity of the nitrogen atom, potentially accelerating N-alkylation reactions. lumenlearning.comscribd.com However, they can decrease the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or halides decrease the electron density of the ring. This deactivates the ring towards electrophilic aromatic substitution but increases the electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack. lumenlearning.comlumenlearning.com For example, in syntheses of related quinolinones, yields were observed to be lower when EWGs were present on the aromatic ring. mdpi.com The effect of substituents on reactivity is a well-established principle in organic chemistry. lumenlearning.comscribd.comlumenlearning.com

Steric Factors: The most significant steric feature of the molecule is the gem-dimethyl group at the C2 position. This group exerts a profound influence on the molecule's reactivity and conformation, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. researchgate.netnih.govrsc.org

Shielding: The two methyl groups sterically hinder the adjacent C3 position, making reactions at this site, such as enolate formation or substitution, more difficult compared to an unsubstituted quinolinone.

Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the dihydro-pyridone ring. This can pre-organize the molecule into a conformation that may favor or disfavor certain intramolecular reactions or interactions with enzymes and receptors. nih.govscienceopen.com

Reaction Rates: The gem-dimethyl effect is known to accelerate cyclization reactions by reducing the degrees of freedom in the open-chain precursor, thus lowering the entropic barrier to ring formation. researchgate.netrsc.org While the quinolinone is already cyclic, this principle affects the stability of intermediates in reactions involving ring-opening or formation of fused rings. The steric bulk can also alter molecular planarity, which can disrupt intermolecular π-π stacking interactions and improve properties like solubility. scienceopen.com

Computational and Theoretical Studies on 2,2 Dimethyl 2,3 Dihydroquinolin 4 1h One

Studies on Isomerization and Excited States using Advanced Computational Methods

The study of isomerization and electronic excited states is crucial for understanding the photochemical behavior and stability of molecules. Advanced computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become standard tools for exploring these aspects. rsc.orgresearchgate.net

Isomerization Pathways: Computational studies can elucidate the mechanisms of isomerization, such as keto-enol tautomerism or conformational changes. nih.gov For 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one, theoretical calculations could map the potential energy surface for the conversion between the ketone and its corresponding enol form. This involves locating the transition state structure connecting the two isomers and calculating the activation energy barrier for the process. Such studies provide quantitative data on the relative stability of the tautomers and the kinetics of their interconversion. researchgate.net While specific studies on this molecule are not prevalent, research on other heterocyclic systems demonstrates that photochemical isomerization often proceeds through conical intersections, which are points of degeneracy between electronic states. mdpi.comnih.gov Theoretical modeling can identify these intersections and clarify the reaction pathways from the initial light absorption (Franck-Condon region) to the final photoproduct. nih.gov

Excited States Analysis: TD-DFT is widely used to calculate the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org These calculations provide a detailed picture of the electronic transitions, identifying which molecular orbitals are involved (e.g., HOMO to LUMO transitions). nih.govscirp.org For this compound, TD-DFT calculations would likely reveal π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group, respectively. Analysis of the excited state properties, such as the dipole moment, can indicate the degree of charge transfer upon excitation, which is critical for understanding the molecule's behavior in different solvent environments and its potential for applications in materials science. researchgate.net

Calculation of Aromaticity Indexes and Their Correlation with Structure and Activity

Aromaticity is a fundamental concept linked to the stability, reactivity, and magnetic properties of cyclic molecules. mdpi.com The this compound structure contains two fused rings: a benzene ring and a dihydropyridinone ring. Computational methods allow for the quantification of the degree of aromaticity in each of these rings using various indices.

Common Aromaticity Indexes:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in the ring. nih.govresearchgate.net A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. nih.gov Negative NICS values (e.g., around -10 ppm for benzene) indicate the presence of a diatropic ring current, a hallmark of aromaticity.

Para-Delocalization Index (PDI): This is an electronic index based on the number of delocalized electrons between para-positioned atoms in a six-membered ring. mdpi.com

Aromatic Fluctuation Index (FLU): This index quantifies the delocalization-fluctuation over all adjacent atoms in the ring. dtu.dk

Correlation with Structure and Activity: For this compound, one would expect the benzene part of the molecule to exhibit a high HOMA value and a significant negative NICS value, confirming its aromatic character. The dihydropyridinone ring, being partially saturated and containing a carbonyl group, would be expected to have a much lower degree of aromaticity. The precise values of these indices, obtained through DFT calculations, would provide a quantitative measure of electron delocalization. This information is valuable as the degree of aromaticity can influence the molecule's reactivity, its ability to participate in π-stacking interactions, and ultimately its biological activity. For instance, in related quinoline derivatives, the aromaticity of the heterocyclic ring has been correlated with pharmacological properties.

Thermodynamic and Kinetic Considerations of Chemical Processes

Computational chemistry offers a framework for analyzing the feasibility and rates of chemical reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic and kinetic parameters can be determined. nih.govresearchgate.net

Thermodynamic Properties: Standard thermodynamic properties such as the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf) can be calculated for this compound using DFT methods. scirp.org These values are fundamental for predicting the equilibrium position of reactions involving this compound. For example, in a synthesis reaction, comparing the Gibbs free energy of the reactants and products indicates whether the reaction is thermodynamically favorable (spontaneous). mdpi.com

Kinetic Stability and Reactivity Descriptors: While specific kinetic studies on this molecule are limited, computational analysis of related dihydroquinolin-4(1H)-one derivatives provides insight into its kinetic stability and reactivity. nih.gov Frontier Molecular Orbital (FMO) theory is often employed, where the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are used to calculate global reactivity descriptors. nih.gov A large HOMO-LUMO energy gap (ΔEH-L) generally implies high kinetic stability and low chemical reactivity. nih.gov

A study on structurally similar dihydroquinolin-4(1H)-one derivatives (PNBDQ, PNCDQ, and MNBDQ) using the M06-2X/6-311++G(d,p) level of theory yielded the following reactivity descriptors: nih.gov

| Descriptor | Formula | PNBDQ | PNCDQ | MNBDQ | Unit |

| EHOMO | - | -181.82 | -179.31 | -177.30 | kcal·mol–1 |

| ELUMO | - | -80.12 | -75.98 | -74.96 | kcal·mol–1 |

| Energy Gap (ΔEH-L) | ELUMO – EHOMO | 101.70 | 103.33 | 102.34 | kcal·mol–1 |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -130.97 | -127.65 | -126.13 | kcal·mol–1 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 50.85 | 51.67 | 51.17 | kcal·mol–1 |

| Global Electrophilicity (ω) | μ2/(2η) | 168.69 | 157.90 | 155.67 | kcal·mol–1 |

| Data sourced from a computational study on related dihydroquinolin-4(1H)-one derivatives. nih.gov |

These calculations show significant HOMO-LUMO gaps for these structures, suggesting they are kinetically stable. nih.gov Similar calculations for this compound would allow for a quantitative assessment of its reactivity towards nucleophiles and electrophiles, providing a theoretical foundation for understanding its behavior in chemical synthesis and biological systems. chemrxiv.org

Advanced Applications Beyond Traditional Medicinal Chemistry

Development as Fluorescence Probes

The inherent spectroscopic properties of the quinolinone ring system have prompted investigations into the development of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one derivatives as fluorescent probes. The fluorescence of these compounds is often influenced by the nature and position of substituents on the quinoline core, which can modulate the intramolecular charge transfer (ICT) characteristics.

A study focusing on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones highlighted their potential as fluorophores. The research demonstrated that these compounds exhibit promising photophysical properties, suggesting their utility in the development of new fluorescent materials researchgate.net. The solvent effect on the optical properties of 1-methyl, 2 and 2,2-dimethyl derivatives of 2,3-dihydroquinolin-4(1H)-ones has also been noted as a promising area of research researchgate.net. Generally, quinoline-based dyes can be designed as "push-pull" systems, where electron-donating and electron-accepting groups influence their photophysical properties, making them suitable for live-cell imaging nih.gov.

The following table summarizes the photophysical properties of a related 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-one derivative from a research study.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| Toluene | 364 | 455 | 5200 | 0.04 |

| Chloroform | 368 | 473 | 5800 | 0.02 |

| Acetonitrile | 363 | 490 | 6900 | 0.01 |

| Ethanol | 363 | 495 | 7100 | 0.01 |

Note: Data is illustrative and based on findings for benzene-fluorinated derivatives.

Potential as π-Electron Acceptors in Dye-Sensitized Solar Cells

The field of renewable energy has identified dye-sensitized solar cells (DSSCs) as a promising photovoltaic technology. In DSSCs, a photosensitizer (dye) absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂). The performance of these cells is highly dependent on the electronic properties of the dye, which often consists of a donor, a π-bridge, and an acceptor moiety.

Quinolone derivatives have been recognized for their potential to act as π-electron acceptors in organic sensitizers for DSSCs researchgate.net. The electron-accepting nature of the quinoline ring makes it a candidate for constructing the electron reservoir at the 3-position of quinolones researchgate.net. While specific studies on this compound in DSSCs are not extensively documented, the broader class of quinoline-based dyes has been investigated. For instance, new benzo[h]quinolin-10-ol derivatives have been synthesized and tested as co-sensitizers in DSSCs, demonstrating improved photovoltaic performance compared to reference cells researchgate.netnih.gov. The general structure of quinoxaline derivatives, which are structurally related to quinolones, has also been highlighted for their strong electron-accepting ability, making them attractive as auxiliary acceptors and π-bridges in DSSCs nih.gov.

The performance of a hypothetical DSSC incorporating a this compound-based dye is outlined in the table below, based on typical parameters for quinoline-type sensitizers.

| Parameter | Value |

| Open-circuit voltage (Voc) | 0.65 V |

| Short-circuit current density (Jsc) | 12.0 mA/cm² |

| Fill factor (FF) | 0.70 |

| Power conversion efficiency (PCE) | 5.46% |

Note: This data is hypothetical and serves to illustrate the potential performance based on related quinoline derivatives.

Role as Chelating Agents in Biochemical and Analytical Research

The structure of this compound contains a carbonyl group and a nitrogen atom within its heterocyclic ring, which are potential coordination sites for metal ions. This structural feature suggests its capacity to act as a chelating agent. Quinolones, as a class of compounds, are well-known for their ability to bind with various divalent and trivalent cations, forming stable chelate complexes nih.gov. The most common coordination mode for quinolones involves the carbonyl and carboxyl groups nih.gov. Although this compound lacks a carboxyl group, the presence of the keto group still allows for potential metal chelation.

8-Hydroxyquinoline, a related quinoline derivative, is a potent chelator of metal ions like copper and zinc and has been extensively studied for its medicinal applications stemming from this property tandfonline.comnih.govyoutube.com. The chelation process can be crucial in various biological and analytical contexts, such as sequestering excess metal ions or in the design of metal-sensing probes. The ability of the quinolone core to form complexes with metal ions is a key area of ongoing research nih.gov.

The table below lists metal ions that are commonly chelated by quinolone-based compounds and their typical coordination behavior.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Stability Trend |

| Fe³⁺ | 1:1, 1:2, 1:3 | High |

| Al³⁺ | 1:1, 1:2, 1:3 | High |

| Cu²⁺ | 1:1, 1:2 | Moderate |

| Zn²⁺ | 1:1, 1:2 | Moderate |

| Mg²⁺ | 1:1, 1:2 | Low |

Future Perspectives and Research Challenges

Emerging Trends in Dihydroquinolinone Chemistry

The synthesis of dihydroquinolinone derivatives is experiencing a renaissance, driven by the development of novel and efficient catalytic methods. Recent trends indicate a move towards more complex and diverse molecular architectures, achieved through innovative synthetic strategies. Domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, are becoming increasingly prevalent in the synthesis of dihydroquinolinones. organic-chemistry.org

Photocatalysis represents another burgeoning area, offering mild and environmentally friendly conditions for the synthesis of these compounds. mdpi.com The use of visible light to initiate chemical reactions provides a sustainable alternative to traditional thermal methods. Furthermore, researchers are exploring a variety of catalytic systems, including those based on palladium, rhodium, and copper, to achieve highly selective and efficient transformations. organic-chemistry.org These advanced synthetic methodologies are enabling the creation of extensive libraries of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one analogs with diverse substitutions, paving the way for the exploration of new chemical spaces and biological activities.

Development of More Sustainable and Eco-Friendly Synthetic Strategies

In line with the growing emphasis on green chemistry, a significant research effort is being directed towards the development of sustainable and eco-friendly methods for the synthesis of dihydroquinolinones. A notable example is the use of concentrated solar radiation in conjunction with natural catalysts like lemon juice to produce 2,3-dihydroquinazolin-4(1H)-ones, a related class of compounds. nih.gov This approach not only utilizes a renewable energy source but also employs a biodegradable and non-toxic catalyst. nih.gov

The use of ionic liquids as recyclable reaction media is another promising green strategy that has been successfully applied to the synthesis of dihydroquinazolin-4(1H)-ones without the need for additional catalysts. rsc.org Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical grinding, are also gaining traction as they significantly reduce waste and environmental impact. sid.ir The development of synergistic catalytic systems, such as copper and cobalt nanoparticles supported on metal-organic frameworks (MOFs), is also contributing to more eco-friendly and highly selective syntheses of related heterocyclic compounds. These green approaches are not only environmentally responsible but also often lead to higher yields and simpler purification procedures.

Rational Design of Next-Generation Dihydroquinolinone-Based Therapeutic Agents

The design of new therapeutic agents based on the this compound scaffold is increasingly guided by rational design principles. A deep understanding of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds. For instance, studies on chalcone (B49325) derivatives of this compound have elucidated how different substituents on the chalcone moiety influence their cytotoxic activity against cancer cell lines. researchgate.net

Pharmacophore modeling and computational chemistry are playing a pivotal role in the rational design process. By identifying the key structural features required for binding to a specific biological target, researchers can design novel molecules with improved therapeutic profiles. This approach has been successfully used to develop dihydroquinolinone derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer and tuberculosis. The concept of "privileged structures," where a central scaffold can interact with multiple receptors, is also being exploited to design libraries of dihydroquinolinone derivatives with diverse biological activities. nih.gov

Addressing Unmet Medical Needs, such as Emerging Antibiotic Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents. Dihydroquinolinone derivatives have shown promise as a new class of antibacterial compounds. Research into the antimicrobial activity of quinolinequinones has demonstrated their potential against clinically resistant strains of Staphylococcus spp. nih.gov

The mechanism of action of some quinoline-related compounds involves the disruption of the bacterial cell wall and membrane, leading to the leakage of intracellular contents. nih.gov This mode of action may be less prone to the development of resistance compared to antibiotics that target specific enzymes. Future research will focus on optimizing the antibacterial potency of this compound derivatives and understanding their mechanisms of action to develop effective therapies against multidrug-resistant pathogens.

Integration of Computational Methods for Accelerated Drug Discovery

Computational methods are becoming indispensable tools in accelerating the discovery and development of new drugs. In the context of dihydroquinolinone chemistry, in silico techniques such as molecular docking and virtual screening are being widely used to identify promising drug candidates. mdpi.com Molecular docking allows researchers to predict the binding mode and affinity of a ligand to its target protein, providing valuable insights for lead optimization. nih.gov

Virtual screening of large compound libraries against a specific biological target can rapidly identify potential hits, significantly reducing the time and cost associated with traditional high-throughput screening. researchgate.net Molecular dynamics simulations further enhance the understanding of ligand-protein interactions by providing a dynamic view of the binding process. nih.gov The integration of these computational approaches into the drug discovery pipeline is enabling a more efficient and targeted search for novel dihydroquinolinone-based therapeutic agents. For example, in silico studies have been used to design and evaluate dihydroquinolinone derivatives as potential inhibitors of VEGFR2 for the treatment of glioblastoma. nih.gov

Exploration of Novel Molecular Targets and Therapeutic Applications

The therapeutic potential of this compound and its analogs extends beyond their established applications. Researchers are actively exploring novel molecular targets and therapeutic areas for this versatile scaffold. For instance, dihydroquinolinone derivatives have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov

Other novel targets that have been identified for dihydroquinolinone-based compounds include aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in diabetic complications. nih.gov Furthermore, some derivatives have shown potential as inhibitors of human aldehyde dehydrogenase 1A1 (ALDH1A1), a target in cancer therapy. researchgate.net The ability of the dihydroquinolinone scaffold to interact with a diverse range of biological targets suggests that it will continue to be a valuable platform for the discovery of new medicines for a wide array of diseases. mdpi.com

Data Tables

Table 1: Emerging Synthetic Methodologies for Dihydroquinolinone Analogs

| Methodology | Catalyst/Conditions | Key Advantages |

| Domino Reactions | Various metal catalysts | High efficiency, molecular complexity from simple precursors organic-chemistry.org |

| Photocatalysis | Visible light, organophotocatalysts | Mild conditions, environmentally friendly mdpi.com |

| Solar-Powered Synthesis | Concentrated solar radiation, lemon juice | Renewable energy, biodegradable catalyst nih.gov |

| Ionic Liquids | Recyclable ionic liquids | Green solvent, no additional catalyst needed rsc.org |

| Synergistic Catalysis | Cu/Co nanoparticles on MOFs | High selectivity, eco-friendly |

Table 2: Novel Molecular Targets for Dihydroquinolinone Derivatives

| Molecular Target | Therapeutic Area | Reference Compound/Derivative Class |

| Tubulin | Cancer | 2-substituted 2,3-dihydroquinazolin-4(1H)-ones nih.gov |

| Aldose Reductase (AKR1B1) / ROS | Diabetic Complications | 3,4-dihydroquinolin-2(1H)-one derivatives nih.gov |

| VEGFR2 | Glioblastoma | 3,4-dihydroquinolin-2(1H)-one analogues nih.gov |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Cancer | Dihydroquinoline derivative researchgate.net |

Q & A

Q. What are the common synthetic routes for 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one?

The compound is synthesized via cyclization reactions, often starting from 2-aminoacetophenone derivatives and aldehydes. Key methods include:

- Acid/Base-Catalyzed Cyclization : For example, cyclization of 2-aminoacetophenone with benzaldehyde using pyrrolidine as a catalyst under aqueous conditions .

- Microwave-Assisted Synthesis : Using indium(III) chloride as a catalyst, which reduces reaction time (5 minutes) and improves yields (63%) compared to traditional heating .

- Palladium-Catalyzed Intramolecular N-Arylation : A method involving Z-enamine intermediates and Pd catalysts for efficient ring closure .

Q. How is the structural characterization of this compound performed?

Characterization relies on:

Q. What distinguishes this compound from structurally similar compounds?

Key distinctions include:

- Substituent Position : The 2,2-dimethyl group imposes steric constraints, altering reactivity compared to 3,3-dimethyl or aryl-substituted analogs .

- Electronic Effects : The dihydroquinoline core with a ketone at position 4 enhances electrophilicity, facilitating nucleophilic additions absent in hydroxylated analogs (e.g., 4-hydroxy-2-quinolones) .

Advanced Research Questions

Q. How do substituents influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

- Chalcone Hybrids : Derivatives with α,β-unsaturated ketone moieties exhibit cytotoxicity via tubulin inhibition (IC values <10 μM in cancer cell lines) .

- Oxime Derivatives : Substitution with naphthyl or indenyl groups enhances antiproliferative activity against EGFR tyrosine kinase (e.g., compound 13c with 82% yield and IC = 0.8 μM) .

Q. What catalytic systems optimize the synthesis of this compound?

Advanced catalysts improve efficiency:

Q. What mechanistic insights explain the cyclization pathways of dihydroquinolinones?

Mechanistic studies reveal:

- Acid-Catalyzed Pathways : Protonation of the carbonyl group facilitates enamine formation, followed by intramolecular cyclization (supported by H-NMR monitoring) .

- Radical Intermediates : Co-catalyzed radical cyclization of dienes provides regioselective control, avoiding byproducts common in thermal methods .

Q. How can computational methods aid in designing novel derivatives?

- Molecular Docking : Predicts binding affinities to targets like tubulin or EGFR. For example, chalcone hybrids show favorable π-π stacking with tubulin’s colchicine site .

- DFT Calculations : Analyze electronic effects of substituents on reaction barriers (e.g., electron-withdrawing groups lowering cyclization activation energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.